molecular formula C11H22O2 B1620385 Nonan-3-yl acetate CAS No. 60826-15-5

Nonan-3-yl acetate

Cat. No.: B1620385
CAS No.: 60826-15-5
M. Wt: 186.29 g/mol
InChI Key: GPBFEZPGSQXMPX-UHFFFAOYSA-N
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Description

Nonan-3-yl acetate (CAS 60826-15-5) is a saturated aliphatic ester identified by JECFA as a flavoring agent with the number 1145 and by FEMA as GRAS substance 4007 . This compound is a colorless clear liquid with a characteristic herbal, fruity, and ethereal odor, making it a valuable material for research and development in creating and studying fragrance and flavor profiles . Its physical properties include a specific gravity of 0.854-0.864 at 25°C, a refractive index of 1.416-1.423 at 20°C, and a boiling point of approximately 225°C . With a logP (o/w) estimated at 4.2, it exhibits low solubility in water but is soluble in alcohols and other organic solvents, factors critical for formulating in different matrices . As a flavoring substance, it finds potential application in food research, with usage levels in finished products such as up to 18 ppm in baked goods, 12 ppm in beverages, and 16 ppm in hard candy . This product is intended for research and development purposes only and is not intended for direct human consumption or personal use. Researchers should handle all chemicals appropriately and refer to the specific safety data sheet for detailed handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonan-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-6-7-8-9-11(5-2)13-10(3)12/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBFEZPGSQXMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866830
Record name Nonan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; herbaceous fruity warm ethereal odour
Record name (+\/-)Nonan-3-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1077/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in fats and non-polar solvents, Miscible at room temperature (in ethanol)
Record name (+\/-)Nonan-3-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1077/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.854-0.864
Record name (+\/-)Nonan-3-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1077/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

60826-15-5
Record name 3-Nonanol, 3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60826-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nonanol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060826155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NONANOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J2FQY0W0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Nonan 3 Yl Acetate and Its Derivatives

Stereoselective Synthesis of Chiral Nonan-3-yl Acetate (B1210297) Isomers

The presence of a stereocenter at the C-3 position of the nonane (B91170) chain in nonan-3-yl acetate means it can exist as two enantiomers, (R)-nonan-3-yl acetate and (S)-nonan-3-yl acetate. The synthesis of enantiomerically pure isomers is crucial for applications where biological activity is stereospecific. This requires advanced stereoselective synthetic methods.

Enantioselective Esterification and Derivatization Strategies

Enantioselective esterification is a primary method for obtaining chiral this compound. This often involves the kinetic resolution of racemic nonan-3-ol. In a kinetic resolution, one enantiomer of the racemic alcohol reacts faster with an acylating agent in the presence of a chiral catalyst or enzyme, leaving the unreacted, slower-reacting enantiomer of the alcohol in high enantiomeric excess. taylorandfrancis.com The maximum yield for the resolved product in a classic kinetic resolution is 50%. taylorandfrancis.com

Enzymatic Kinetic Resolution: Lipases are widely used biocatalysts for the enantioselective acylation of secondary alcohols. nih.govunipd.it The process typically involves reacting racemic nonan-3-ol with an acyl donor, such as vinyl acetate or acetic anhydride (B1165640), in a suitable organic solvent. The lipase (B570770) selectively catalyzes the acetylation of one enantiomer, for instance, the (R)-enantiomer, to produce (R)-nonan-3-yl acetate, while the (S)-nonan-3-ol remains largely unreacted. The resulting ester and the unreacted alcohol can then be separated. Lipases from Candida rugosa and Pseudomonas cepacia have been studied for their enantioselective recognition of secondary alcohols. nih.gov Dynamic kinetic resolution (DKR) is an advancement that combines enzymatic resolution with in-situ racemization of the slower-reacting alcohol enantiomer, potentially allowing for a theoretical yield of up to 100% of the desired chiral acetate. taylorandfrancis.com

Chiral Catalyst-Mediated Esterification: Non-enzymatic approaches include the use of chiral transition metal complexes. For example, iridium-catalyzed asymmetric allylic esterification has been developed for racemic secondary allylic alcohols, using carboxylic acids as nucleophiles. rsc.orgrsc.org While nonan-3-ol is not an allylic alcohol, similar principles involving chiral ligands and metal catalysts can be adapted for its enantioselective esterification.

Another strategy is the derivatization of the racemic alcohol with a chiral auxiliary, separation of the resulting diastereomers by chromatography or crystallization, and subsequent removal of the auxiliary to yield the enantiomerically pure alcohol, which can then be esterified to the desired acetate.

Diastereoselective Routes to this compound Precursors

An alternative to resolving a racemic mixture is to synthesize the precursor, nonan-3-ol, in an enantiomerically pure or enriched form through diastereoselective reactions. This involves creating the chiral center with a specific stereochemistry by using a substrate or reagent that influences the stereochemical outcome of the reaction.

Asymmetric Reduction: A common method is the asymmetric reduction of the corresponding prochiral ketone, nonan-3-one. This can be achieved using chiral reducing agents or a combination of a stoichiometric reducing agent and a chiral catalyst. For instance, chiral oxazaborolidine catalysts, developed by Corey, Bakshi, and Shibata (CBS catalysts), are highly effective for the enantioselective reduction of ketones to secondary alcohols.

Chiral Pool Synthesis: Synthesis can also begin from a readily available chiral starting material (the "chiral pool"). A multi-step sequence of reactions can then be used to build the nonan-3-ol molecule while retaining the initial stereochemistry.

Diastereoselective Addition: Diastereoselective addition of an organometallic reagent to a chiral aldehyde can also be employed. For example, the addition of an ethyl Grignard reagent to a chiral heptanal (B48729) derivative, where a chiral auxiliary directs the nucleophilic attack, can lead to a diastereomerically enriched precursor to nonan-3-ol. After the reaction, the chiral auxiliary is removed. Such strategies have been applied to the synthesis of complex molecules containing stereogenic alcohol centers. mdpi.com

Development of Novel Catalytic Systems for this compound Synthesis

Research into new catalytic systems aims to improve the efficiency, selectivity, and environmental footprint of this compound synthesis. This includes exploring both transition metal catalysts and biocatalysts.

Investigation of Transition Metal Catalysis in Ester Formation

Transition metals are versatile catalysts for esterification reactions, often enabling reactions under milder conditions or with higher efficiency than traditional acid catalysis.

Lewis Acid Catalysis: Simple metal salts can act as effective Lewis acid catalysts. Iron(III) nitrate, for example, has been shown to catalyze the esterification of terpenic alcohols like β-citronellol with acetic acid, achieving high conversion and selectivity. rsc.org The catalytic activity of different metal nitrates was found to correlate with the ability of the metal cation to generate H+ ions from acetic acid ionization, following the trend: Fe(NO₃)₃ > Al(NO₃)₃ > Cu(NO₃)₂ > Ni(NO₃)₂. rsc.org Such systems offer an alternative to mineral acids and can be applied to the synthesis of this compound from nonan-3-ol and acetic acid.

Palladium Catalysis: Palladium complexes, such as palladium acetate (Pd(OAc)₂), are widely used in organic synthesis. acs.orgacs.org While often employed in C-C bond-forming reactions, palladium catalysts can also facilitate acyloxylation reactions. acs.org

Copper and Ruthenium Catalysis: Copper-catalyzed reactions of acyl cyanides with alcohols have been reported for ester synthesis. frontiersin.org Additionally, various transition metals, including iron, copper, and ruthenium, can catalyze the formation of esters from ketones through C-C bond cleavage. frontiersin.org

The table below summarizes findings for transition metal-catalyzed esterification of various alcohols, with principles applicable to this compound synthesis.

Catalyst SystemAlcohol TypeAcyl SourceKey Findings
Iron(III) NitrateTerpenic AlcoholsAcetic AcidHigh conversion and selectivity; activity linked to Lewis acidity. rsc.org
Iridium/(P, olefin) LigandRacemic Secondary Allylic AlcoholsCarboxylic AcidsHighly regio- and enantioselective intermolecular esterification. rsc.org
Palladium AcetateAlkenes-Used in various reactions including cyclopropanation of α,β-unsaturated esters. acs.org

This table is interactive. Click on the headers to sort the data.

Biocatalytic Approaches for Acetate Ester Production

Biocatalysis, particularly using enzymes like lipases, offers a green and highly selective method for producing acetate esters. mdpi.com These reactions are performed under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity. dergipark.org.tr

Lipase-Catalyzed Esterification: The direct esterification of alcohols with acetic acid or transesterification with another ester (e.g., vinyl acetate or ethyl acetate) is effectively catalyzed by lipases. unimi.itnih.gov Vinyl acetate is an advantageous acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion. nih.gov

Immobilized Enzymes: For industrial applications, enzymes are often immobilized on a solid support. This enhances their stability, allows for easy separation from the reaction mixture, and enables their reuse over multiple cycles. mdpi.comnih.gov Novozym® 435, an immobilized form of lipase B from Candida antarctica, is a widely used and robust commercial biocatalyst for the synthesis of various esters, including flavor esters like isoamyl acetate and butyl butyrate (B1204436). mdpi.commdpi.com

Whole-Cell Biocatalysts: An alternative to using isolated enzymes is the use of whole microbial cells, such as mycelium-bound lipases from Aspergillus oryzae. unimi.it This approach can be cost-effective as it bypasses the need for enzyme purification. These systems have proven effective in producing acetate esters with high conversion rates. unimi.it

The table below presents data on the biocatalytic synthesis of various acetate esters.

BiocatalystSubstrate AlcoholAcyl DonorKey Findings & Conversion
Mycelium-bound lipase (Aspergillus oryzae)Isoamyl alcohol, Cinnamyl alcoholAcetic AcidHigh conversion (95-96% for cinnamyl acetate) and stability. unimi.it
Yarrowia lipolytica biomass2-Phenylethanol, TyrosolVinyl AcetateModerate conversions (27-63%) for transesterification. mdpi.com
Acyltransferase (Mycobacterium smegmatis)Primary alcohols (e.g., isoamyl, benzyl)Ethyl estersExcellent yields (80-97%) in short reaction times. researchgate.net
Lipase (Novozym® 435)Cinnamyl alcoholEthyl Acetate90% conversion in a solvent-free system. nih.gov
Lipase (Pseudomonas fluorescens)GeraniolVinyl AcetateIdentified as the optimal enzyme in a study of various lipases. researchgate.net
Lipase (Lipozyme RM IM)Benzyl alcoholVinyl Acetate100% conversion in 10 minutes in a solvent-free system. nih.gov

This table is interactive. Click on the headers to sort the data.

Synthesis of Structurally Related Nonane and Bicyclononane Analogs for Comparative Studies

The synthesis of analogs of this compound, including those with different alkyl chains or more complex cyclic scaffolds like bicyclononanes, is important for structure-activity relationship (SAR) studies, particularly in medicinal chemistry and materials science.

Nonane Analogs: The synthesis of structurally related nonane derivatives can be achieved by modifying the synthetic routes used for this compound. For example, using different Grignard reagents in the synthesis of the precursor alcohol can lead to analogs with branching or different chain lengths. Enantioselective analysis has been performed on related natural compounds like 2-nonanol (B147358) and its esters found in passion fruit. acs.org

Bicyclononane Analogs: The bicyclo[3.3.1]nonane framework is a rigid and structurally significant motif found in many biologically active natural products. researchgate.net Its synthesis is a challenging task that has been addressed through various strategies.

Mannich Reaction: This reaction can be used to construct the bicyclic core, as demonstrated in the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one from glutaraldehyde, benzylamine, and 3-oxopentanedioic acid.

Intramolecular Cyclizations: Acid-catalyzed intramolecular aldolization or Michael-type additions are powerful methods for forming the bicyclic ring system. rsc.org For example, refluxing certain keto-esters in benzene (B151609) can facilitate a Michael addition and concomitant cyclization to yield the bicyclo[3.3.1]nonane core. rsc.org

Domino Reactions: Highly stereoselective methods for synthesizing functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives have been developed using organocatalytic domino reactions, which create multiple stereocenters in a single operation. researchgate.net

These synthetic methodologies allow for the creation of libraries of bicyclononane analogs for comparative studies, such as in the development of selective estrogen receptor downregulators (SERDs), where bicyclononane systems have shown high binding affinity. nih.gov

Strategies for the Construction of Azabicyclo[X.Y.Z]nonane Core Architectures

The azabicyclo[X.Y.Z]nonane framework is a core structural motif in many biologically active alkaloids and synthetic compounds. researchgate.net The construction of this rigid, three-dimensional scaffold presents a significant synthetic challenge, and numerous methodologies have been developed to access it and its derivatives. These strategies often involve complex cyclization reactions to form the characteristic bridged ring system.

Key synthetic approaches include:

Double Mannich Reaction: This method provides an efficient route to azabicyclo[3.3.1]nonanes. The reaction of cyclic β-keto esters with bis(alkoxymethyl)alkylamines, activated by a reagent like trichloromethylsilane, allows for the construction of the bicyclic system in a single step. researchgate.net

Tandem Processes: A rapid synthesis of the 2-azabicyclo[3.3.1]nonane ring system can be achieved from simple pyrroles using a combined photochemical and palladium-catalyzed approach. bohrium.com This tandem process involves an acid-assisted C-N bond cleavage followed by β-hydride elimination to form a reactive diene, which then undergoes cyclization. bohrium.com

Intramolecular Cyclization: Many syntheses rely on the intramolecular cyclization of appropriately functionalized precursors. For example, the condensation of a 5-amino-2-alkenoate ester with an aliphatic aldehyde can produce a tetrahydropyridine, which can be further manipulated to yield 2-azabicyclo[3.3.1]nonane structures. frontiersin.org Similarly, Effenberger-type cyclization, reacting a 1-methoxy-1-cyclohexene with malonyl dichloride, is a versatile method for creating the bicyclo[3.3.1]nonane core, which can be adapted for heteroanalogs. researchgate.net

Bridged Ritter Reaction: The reaction of substrates like (–)-β-pinene with nitriles (e.g., KCN) under mild conditions can yield 3-azabicyclo[3.3.1]non-3-ene derivatives. researchgate.netpublish.csiro.au Subsequent reactions can introduce further complexity, such as the addition of a cyano group to the scaffold. researchgate.netpublish.csiro.au

These diverse strategies allow for the creation of a wide range of substituted azabicyclononanes, which are valuable for applications in medicinal chemistry and materials science. rsc.org

Comparison of Synthetic Strategies for Azabicyclo[X.Y.Z]nonane Cores
MethodKey Reagents/ConditionsScaffold TypeAdvantagesReference
Double Mannich ReactionCyclic β-keto ester, bis(alkoxymethyl)alkylamine, trichloromethylsilaneAzabicyclo[3.3.1]nonaneEfficient, versatile researchgate.net
Tandem Diverted Tsuji–Trost ProcessPyrrole precursor, photochemical/palladium catalysis2-Azabicyclo[3.3.1]nonaneRapid access, broad substrate scope bohrium.com
Michael Addition-Driven Cyclization3-Hydroxyoxindoles, ortho-hydroxy-chalconesBridged cyclic N,O-ketal spirooxindolesHigh stereoselectivity researchgate.net
Bridged Ritter Reaction(–)-β-pinene, KCN, mild acid3-Azabicyclo[3.3.1]non-3-eneAccess to functionalized alkaloid-like cores researchgate.netpublish.csiro.au

Derivatization and Functionalization of Nonan-3-ol Scaffolds

The chemical properties of this compound are directly linked to its precursor, nonan-3-ol. The functionalization of the hydroxyl group in nonan-3-ol is a key step in synthesizing the target ester and other derivatives. Standard alcohol derivatization reactions can be applied to this scaffold to generate a variety of compounds with different chemical and physical properties.

Common derivatization pathways for an alcohol like nonan-3-ol include:

Acylation/Esterification: This is the most direct route to this compound. The reaction of nonan-3-ol with acetic acid or its derivatives (like acetic anhydride or acetyl chloride) yields the corresponding ester. vulcanchem.com This reaction is fundamental to producing many flavor and fragrance compounds.

Mitsunobu Reaction: This reaction allows for the conversion of the hydroxyl group into other functionalities, such as ethers. Using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), the alcohol can be reacted with a pronucleophile to form a new C-O, C-N, or C-S bond with inversion of stereochemistry. nih.gov

Oxidation: The secondary alcohol group of nonan-3-ol can be oxidized to the corresponding ketone, nonan-3-one. This transformation can be achieved using a variety of oxidizing agents. The resulting ketone serves as another versatile handle for further derivatization, such as through amination or cross-coupling reactions. nrochemistry.com

Alkylation/Arylation: The hydroxyl group can be converted into an ether by reaction with alkyl halides, or into an aryl ether through coupling reactions. This modifies the polarity and steric bulk of the molecule. wikipedia.org

Potential Derivatization Reactions for Nonan-3-ol Scaffolds
Reaction TypeTypical ReagentsProduct ClassSignificanceReference
Acylation (Esterification)Acetic anhydride, Acyl chloridesEster (e.g., this compound)Synthesis of target compound, flavor/fragrance applications vulcanchem.comnih.gov
Mitsunobu ReactionTriphenylphosphine, DEADEthers, Esters, etc.Stereoinversive conversion to various functional groups nih.gov
OxidationPCC, DMP, Swern/Moffatt conditionsKetone (Nonan-3-one)Creates a new site for functionalization (e.g., amination) nrochemistry.com
AlkylationAlkyl halides, BaseEtherModifies polarity and steric properties wikipedia.org

Green Chemistry Principles in the Synthesis of this compound

The increasing demand for sustainable manufacturing has driven the adoption of green chemistry principles in the synthesis of fine chemicals like this compound. cirad.fr These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. core.ac.uk For ester synthesis, this often involves moving away from traditional acid-catalyzed methods towards biocatalysis and solvent-free systems.

Solvent-Free Reactions and Alternative Media

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. For the synthesis of this compound, several solvent-free approaches have been developed.

Enzymatic Catalysis: Lipases are enzymes that can efficiently catalyze esterification reactions under mild conditions. kdnenzymes.com Using immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), allows for the synthesis of flavor esters in solvent-free systems. mdpi.comrsc.org In such setups, one of the reactants, typically the alcohol, can be used in excess to act as the reaction medium. mdpi.com This approach not only eliminates the need for an external solvent but also simplifies downstream processing and can lead to high product yields. omicsonline.org The water produced during the reaction must often be removed (e.g., by vacuum) to shift the equilibrium towards the ester product. bohrium.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often allowing for solvent-free conditions. scielo.br For ester synthesis, microwave heating can lead to higher yields in significantly shorter reaction times compared to conventional heating methods. mdpi.comdntb.gov.ua This intensification reduces energy consumption and can minimize side product formation. researchgate.net

Alternative Solvents: When a solvent is necessary, green alternatives to traditional volatile organic compounds are preferred. These include water, ionic liquids, and deep eutectic solvents. mdpi.com Water is an ideal green solvent, and some enzymatic reactions can be performed in aqueous media, although this can promote the reverse hydrolysis reaction. rsc.org

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org A reaction with 100% atom economy incorporates all atoms from the starting materials into the final product, generating no waste byproducts.

Fischer-Speier Esterification: The traditional acid-catalyzed esterification of nonan-3-ol with acetic acid produces this compound and water. C₉H₂₀O (Nonan-3-ol) + C₂H₄O₂ (Acetic Acid) → C₁₁H₂₂O₂ (this compound) + H₂O (Water) While this reaction can be high-yielding, the formation of water as a byproduct means the atom economy is less than 100%. wikipedia.org

Reactions with Poor Atom Economy: In contrast, using an acylating agent like acetic anhydride results in the formation of acetic acid as a byproduct for every mole of ester produced. This route has a significantly lower atom economy and is therefore less desirable from a green chemistry perspective. wikipedia.org

Green Metrics: To quantify the environmental impact of a chemical process, various metrics beyond atom economy are used. The E-Factor (Environmental Factor) calculates the total mass of waste generated per mass of product. A lower E-Factor signifies a greener process. Solvent-free enzymatic synthesis typically has a much lower E-Factor than traditional solvent-based chemical synthesis. rsc.orgMass Intensity (MI) is the ratio of the total mass used in the process (reactants, solvents, catalysts, workup chemicals) to the mass of the final product. The ideal MI is 1. core.ac.uk Processes that minimize solvents and reagents will have a more favorable MI. rsc.org

Green Chemistry Metrics for Ester Synthesis Methods
Synthesis MethodKey FeaturesAtom EconomyWaste ProductsReference
Fischer Esterification (Acid Catalyst)Reversible; requires water removalHigh, but <100%Water wikipedia.org
Acylation with Acetic AnhydrideIrreversible; more reactivePoorAcetic acid wikipedia.org
Enzymatic Esterification (Solvent-Free)Mild conditions; reusable catalystHigh, but <100%Water rsc.orgrsc.org
Addition Reactions (Ideal)All atoms incorporated100%None core.ac.ukwikipedia.org

Advanced Spectroscopic and Chromatographic Characterization of Nonan 3 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an unparalleled method for the de novo structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-field ¹H and ¹³C NMR spectra provide the fundamental data for determining the structure of nonan-3-yl acetate (B1210297). The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their spin-spin coupling interactions with neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their hybridization state.

The expected ¹H NMR chemical shifts for nonan-3-yl acetate are detailed in Table 1. The spectrum is characterized by a prominent singlet for the acetate methyl protons around δ 2.0 ppm. researchgate.net The methine proton at the C3 position (H-3), being attached to the electron-withdrawing oxygen atom, is shifted downfield to approximately δ 4.8 ppm. The remaining signals correspond to the aliphatic protons of the nonyl chain, with predictable multiplicities based on their neighbors.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted for CDCl₃ solvent

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-1' (CH₃-COO)2.05Singlet (s)3H
H-34.7-4.9Quintet (quin)1H
H-2, H-41.4-1.6Multiplet (m)4H
H-5, H-6, H-7, H-81.2-1.4Multiplet (m)8H
H-1, H-90.8-0.9Triplet (t)6H

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon of the ester group appears significantly downfield, typically around δ 171 ppm. researchgate.net The oxygenated methine carbon (C-3) is found in the range of δ 70-80 ppm, while the acetate methyl carbon appears around δ 21 ppm. The remaining aliphatic carbons are observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted for CDCl₃ solvent

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)171.0
C-374.5
C-2, C-430-35
C-5, C-6, C-722-28
C-822.6
CH₃-COO (Acetate Methyl)21.1
C-1, C-914.0

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations. acs.org

Correlation Spectroscopy (COSY): This homonuclear experiment maps ¹H-¹H spin-spin coupling interactions. For this compound, COSY would show cross-peaks connecting adjacent protons. For example, the methine proton (H-3) would show correlations to the methylene (B1212753) protons at H-2 and H-4, confirming its position within the alkyl chain. Further correlations would be observed sequentially along the chain (H-4 to H-5, H-5 to H-6, etc.), establishing the connectivity of the nonyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. frontiersin.org This allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal at ~4.8 ppm would show a cross-peak to the carbon signal at ~74.5 ppm, assigning these to H-3 and C-3, respectively. Similarly, the acetate methyl proton singlet at ~2.05 ppm would correlate to the carbon signal at ~21.1 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a crucial experiment that reveals long-range (typically 2-4 bond) correlations between protons and carbons. hmdb.ca This is instrumental in connecting different spin systems. Key HMBC correlations for this compound would include a cross-peak from the acetate methyl protons (H-1') to the carbonyl carbon (C=O) and from the methine proton (H-3) to the same carbonyl carbon, unequivocally establishing the ester linkage at the C-3 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. acs.org For a flexible aliphatic molecule like this compound, NOESY can provide information about preferred conformations. Correlations would be expected between protons on adjacent carbons (e.g., H-3 with H-2 and H-4), which would supplement the COSY data.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental formula of a compound and can reveal structural details through the analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound. The electron ionization (EI) mass spectrum of this compound is characterized by specific fragment ions that are diagnostic of its structure. nih.gov The molecular ion peak (M⁺•) at m/z 186 is often weak or absent in EI-MS due to the instability of the parent ion. psu.edu

A characteristic fragmentation pathway for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. libretexts.org For this compound, this would result in the loss of a neutral hexene (C₆H₁₂) molecule, giving rise to a prominent ion at m/z 101 . Another significant fragment is the acetyl cation ([CH₃CO]⁺) at m/z 43 , which is frequently the base peak in the mass spectra of acetate esters. nih.gov

Table 3: Characteristic GC-MS Fragment Ions for this compound

m/zRelative Intensity (%)Proposed Fragment Structure/Origin
43~100[CH₃CO]⁺ (Acetyl cation)
101~14[C₅H₉O₂]⁺ (Product of McLafferty rearrangement)
41~12[C₃H₅]⁺ (Allyl cation)
97~11[C₇H₁₃]⁺ (Loss of acetoxy radical)

Data sourced from PubChem. nih.gov

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula, as each unique combination of atoms has a distinct exact mass. The theoretical monoisotopic mass of this compound (C₁₁H₂₂O₂) is 186.16198 Da. nih.gov An HRMS measurement confirming this value would differentiate it from other compounds with the same nominal mass but different elemental compositions (e.g., C₁₂H₂₆O, exact mass 186.19837 Da). This capability is critical for confirming the identity of a synthesized compound or identifying an unknown. researchgate.net

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented further through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. creative-proteomics.complos.org This provides detailed structural information and confirms fragmentation pathways.

For this compound, an MS/MS experiment could involve selecting the m/z 101 ion (formed via the McLafferty rearrangement) as the precursor ion. Fragmentation of this ion would provide further structural evidence. For example, the loss of a water molecule (18 Da) from the m/z 101 ion would yield a product ion at m/z 83. Alternatively, the loss of ethene (28 Da) could produce an ion at m/z 73. Studying these product ion spectra allows for the detailed reconstruction of fragmentation mechanisms, adding a higher level of confidence to the structural assignment. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence of its ester functionality and aliphatic nature. The key vibrational modes observed are the carbonyl (C=O) stretch, the C-O stretches of the ester group, and the C-H stretches of the long alkyl chain.

The most prominent and diagnostic absorption band in the spectrum of this compound is the strong, sharp peak corresponding to the C=O stretching vibration, which typically appears in the region of 1750-1735 cm⁻¹. This absorption is characteristic of saturated aliphatic esters. Another key feature is the set of C-O stretching vibrations. The stretching of the C-O bond adjacent to the carbonyl group (acyl-oxygen, O=C-O) is typically observed as a strong band between 1260-1230 cm⁻¹, while the stretch of the O-C bond from the alcohol moiety (alkyl-oxygen, O-C-C) appears in the 1180-1030 cm⁻¹ region.

The aliphatic nature of the molecule is confirmed by the presence of C-H stretching vibrations from the nonyl and acetyl methyl groups, which are found just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups occur in the 2960-2850 cm⁻¹ range. Additionally, C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups are visible in the 1470-1365 cm⁻¹ region. A vapor phase IR spectrum is available in public databases, confirming these characteristic absorptions. nih.gov

Table 1: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~2960-2850C-H StretchAlkane (CH₂, CH₃)Strong
~1740C=O StretchEsterStrong, Sharp
~1465C-H Bend (Scissoring)Alkane (CH₂)Variable
~1375C-H Bend (Umbrella)Alkane (CH₃)Variable
~1240O=C-O StretchEster (Acyl-Oxygen)Strong
~1050C-O StretchEster (Alkyl-Oxygen)Strong

Chromatographic Method Development and Validation for this compound

Gas chromatography (GC) is the premier technique for analyzing volatile compounds like this compound, making it ideal for purity assessment and quantitative analysis. jmchemsci.com The method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column walls.

For routine purity analysis of this compound, a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), is typically employed. mdpi.com A flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons and its wide linear range. The oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature to ensure the efficient separation of the target analyte from any potential impurities, such as residual 3-nonanol (B1585245), acetic acid, or other byproducts. mdpi.com Purity is determined by calculating the relative peak area of this compound compared to the total area of all peaks in the chromatogram. Quantitative analysis can be performed by creating a calibration curve using standards of known concentration.

Table 2: Typical GC Method Parameters for Purity Analysis of this compound

ParameterValue
Column HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness mdpi.com
Carrier Gas Helium or Hydrogen mdpi.comgcms.cz
Inlet Temperature 250-280 °C mdpi.comwisc.edu
Oven Program 60°C (1 min hold), ramp at 10°C/min to 240°C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 250-300 °C
Injection Mode Split (e.g., 50:1 ratio) mdpi.com

This compound possesses a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images: (R)-nonan-3-yl acetate and (S)-nonan-3-yl acetate. These enantiomers have identical physical properties in an achiral environment but can be separated using a chiral stationary phase (CSP) in a technique known as chiral gas chromatography (GC-C). wisc.edu This analysis is crucial for determining the enantiomeric ratio or enantiomeric excess (% ee), which is vital in fields like flavor chemistry and pheromone research where biological activity is often enantiomer-specific. researchgate.netresearchgate.net

The most effective CSPs for separating chiral esters are often based on cyclodextrin (B1172386) derivatives. tum.de Columns coated with derivatized beta-cyclodextrins, such as CYCLOSIL-B, are commonly used for this purpose. mdpi.comwisc.edu The separation mechanism relies on the formation of transient, diastereomeric host-guest complexes between the enantiomers and the chiral cyclodextrin cavity. The differing stability of these complexes leads to different retention times for the (R) and (S) enantiomers, allowing for their baseline separation and quantification. tum.de The development of such methods enables the verification of authenticity, for instance, by distinguishing a natural, enantiopure compound from a synthetic, racemic mixture. mdpi.com

Table 3: Example Chiral GC Method Parameters for Enantiomeric Separation

ParameterValue
Column Cyclodextrin-based chiral stationary phase (e.g., CYCLOSIL-B, Rt-βDEXsm) mdpi.comgcms.cz
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness mdpi.comwisc.edu
Carrier Gas Helium or Hydrogen mdpi.comwisc.edu
Inlet Temperature 250 °C wisc.edu
Oven Program Isothermal or slow ramp (e.g., 100°C hold for 1 min, ramp at 2-7°C/min to 200°C) mdpi.comgcms.cz
Detector FID or Mass Spectrometer (MS) mdpi.com
Injection Mode Split (e.g., 50:1) mdpi.com

While GC is the preferred method for a single volatile ester like this compound, High-Performance Liquid Chromatography (HPLC) is a powerful tool for profiling complex mixtures of acetate esters, especially when they differ significantly in polarity or are part of a non-volatile sample matrix. amazonaws.com HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.

For acetate ester profiling, a reversed-phase HPLC method is typically developed. sielc.com This involves a non-polar stationary phase, most commonly a C18 (octadecylsilane) column, and a polar mobile phase, such as a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comajol.info Detection can be challenging as simple aliphatic esters lack a strong chromophore for UV-Vis detection at standard wavelengths (>220 nm). However, detection is possible at low wavelengths (e.g., 200-210 nm) or by using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). sielc.com For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS), which allows for the identification of individual esters based on their mass-to-charge ratio. amazonaws.com

Table 4: General HPLC Method Parameters for Acetate Ester Analysis

ParameterValue
Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient of Acetonitrile and Water sielc.com
Flow Rate 1.0 mL/min
Column Temp. 30-40 °C ajol.info
Detector UV at 205 nm, RID, ELSD, or MS
Injection Volume 10-20 µL

Single Crystal X-ray Diffraction for Solid-State Structure Determination of Crystalline Derivatives

Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ub.edu It provides unambiguous information on bond lengths, bond angles, and stereochemistry. Since this compound is a liquid at ambient temperatures, it cannot be analyzed directly by this technique. However, its structure can be unequivocally confirmed by synthesizing a suitable crystalline derivative and analyzing it via XRD. researchgate.net

The process involves reacting this compound or its precursor, 3-nonanol, with a reagent that imparts crystallinity to the resulting molecule. For example, creating a derivative with a rigid, planar aromatic group, such as a benzoate (B1203000) or a dinitrobenzoate ester, often yields a solid product suitable for growing single crystals. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. ub.edu The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. ub.edu This analysis provides absolute proof of the compound's connectivity and, if a chiral derivative is used, its absolute configuration. researchgate.netresearchgate.net While no crystal structure for a derivative of this compound itself is publicly available, numerous structures of other ester derivatives demonstrate the utility of this approach for structural elucidation. scirp.orgscirp.orgcore.ac.uk

Table 5: Illustrative Crystallographic Data for an Ester Derivative (Note: This is example data for a representative crystalline ester, as a structure for a this compound derivative is not available in open literature.)

ParameterExample Value
Compound Ethyl 5,7-dimethyl coumarin-4-acetate scirp.org
Formula C₁₅H₁₆O₄
Crystal System Monoclinic scirp.org
Space Group P 1 21/c 1 scirp.org
Unit Cell Dimensions a = 8.62 Å, b = 18.91 Å, c = 8.42 Å, β = 101.24° scirp.org
Volume (V) 1347.0 ų scirp.org
Molecules per cell (Z) 4 scirp.org

Theoretical and Computational Chemistry of Nonan 3 Yl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of nonan-3-yl acetate (B1210297). These methods provide a detailed picture of electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like nonan-3-yl acetate. These studies often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. In acetate esters, the HOMO is generally localized on the electron-rich oxygen atoms of the ester functional group. kent.ac.uk

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
PropertyIllustrative ValueScientific Significance
HOMO Energy~ -10.1 eVCorrelates with the molecule's ionization potential and electron-donating ability.
LUMO Energy~ 1.5 eVRelates to the molecule's electron affinity and electron-accepting ability.
HOMO-LUMO Gap~ 11.6 eVIndicates chemical reactivity and the energy required for electronic excitation.
Dipole Moment~ 1.8 DMeasures the charge separation and polarity of the molecule, influencing intermolecular interactions.

Note: The values in this table are representative for acetate esters and are based on typical ab initio calculations. kent.ac.uk Actual computed values for this compound can vary based on the specific computational level of theory and basis set employed.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, which are based on quantum mechanics without reliance on experimental data, can accurately predict the spectroscopic properties of this compound. researchgate.netpolimi.it By computing the molecule's vibrational modes, a theoretical infrared (IR) spectrum can be generated. spectroscopyonline.com This is particularly useful for identifying characteristic peaks, such as the strong carbonyl (C=O) stretch of the ester group, which is typically observed in the 1750-1735 cm⁻¹ region. spectroscopyonline.com

Similarly, Nuclear Magnetic Resonance (NMR) spectra can be predicted by calculating the magnetic shielding of each atomic nucleus. These theoretical spectra are invaluable tools for the structural elucidation of newly synthesized compounds and for the interpretation of complex experimental data.

Conformational Analysis and Molecular Dynamics Simulations

As a flexible molecule, this compound can exist in numerous spatial arrangements, or conformations. Understanding these conformations and their dynamic interplay is crucial for explaining its physical and biological properties.

Investigation of Preferred Conformations and Energy Minima

Conformational analysis involves identifying the stable three-dimensional structures of a molecule and determining their relative energies. This compound has several rotatable single bonds, giving rise to a complex potential energy surface with many local energy minima, each corresponding to a distinct conformer. Computational methods systematically explore these possibilities to find the most energetically favorable conformations. The stability of each conformer is governed by a delicate balance of factors, including steric hindrance between bulky groups and subtle electronic interactions. For similar molecules like ethyl propionate (B1217596), spectroscopic and quantum chemical studies have been used to determine conformational preferences. perflavory.comthegoodscentscompany.com

Dynamic Behavior and Flexibility Studies

Molecular dynamics (MD) simulations provide a virtual window into the motion of a this compound molecule over time. perflavory.comthegoodscentscompany.com By solving the classical equations of motion for the atoms in the molecule, MD simulations can track its trajectory and reveal how it flexes, bends, and transitions between different conformations. This dynamic behavior is critical, as the ability of a fragrance molecule to adopt a specific shape is thought to be a key factor in its ability to bind to and activate olfactory receptors in the nose.

Structure-Activity Relationship (SAR) Modeling for this compound Analogs

Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate a molecule's chemical structure with its biological activity or a specific property, such as odor. For this compound and related compounds, SAR studies aim to understand how changes in the molecular structure affect its perceived scent.

By analyzing a series of analogous molecules, researchers can build a Quantitative Structure-Activity Relationship (QSAR) model. These models use molecular descriptors—numerical values that encode information about a molecule's size, shape, electronic properties, and hydrophobicity—to predict the odor character of untested compounds. For example, modifying the length or branching of the nonyl chain or changing the position of the acetate group can lead to analogs with different fruity, green, or waxy notes. These predictive models are instrumental in the rational design of new fragrance ingredients, allowing chemists to focus their synthetic efforts on molecules that are most likely to possess desirable scent profiles. thegoodscentscompany.com

Quantitative Structure-Activity Relationships (QSAR) for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical constructs that aim to correlate the structural or physicochemical properties of a set of molecules with their biological activity. wikipedia.org The fundamental principle is that the structure of a molecule dictates its activity, and this relationship can be quantified and used for prediction. mdpi.com A general QSAR model can be expressed as:

Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

For this compound, while specific QSAR studies are not widely documented, a hypothetical model can be constructed to illustrate the approach. Such a model would be invaluable if, for instance, a series of aliphatic esters were being evaluated for a specific biological effect, such as insect pheromonal activity or antimicrobial potency.

The process involves several key steps:

Data Set Selection : A group of molecules with structural similarity to this compound and their corresponding measured biological activities (e.g., IC₅₀, ED₅₀) would be compiled. mdpi.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of the molecules' properties, are calculated. For an aliphatic ester like this compound, relevant descriptors would include those related to lipophilicity, size, and electronic features.

Model Development : Using statistical methods, a mathematical equation is developed that best correlates the descriptors with the observed biological activity. dovepress.com

A hypothetical QSAR equation for a series of analogs might look like the following, inspired by models developed for other organic compounds:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(PSA) + β₃(qO₁) + β₄(MW)

This equation would then be validated to ensure its predictive power for new, untested compounds. dovepress.com

Table 1: Hypothetical QSAR Descriptors for this compound
DescriptorDescriptionRelevance to Biological Activity
logPOctanol-water partition coefficient.Measures lipophilicity, which influences membrane permeability and transport to the target site.
Polar Surface Area (PSA)Sum of surfaces of polar atoms (e.g., oxygen).Affects solubility and the ability to pass through biological membranes.
Molecular Weight (MW)The mass of the molecule.Relates to the size of the molecule, which can impact diffusion and binding.
Atomic Charges (e.g., qO₁, qO₂)Partial charge on specific atoms, such as the carbonyl and ester oxygens.Governs electrostatic interactions (e.g., hydrogen bonding) with a biological target. dovepress.com
Dipole MomentA measure of the overall polarity of the molecule.Influences long-range interactions with a receptor or enzyme active site. dovepress.com

Ligand-Based and Structure-Based Drug Design Principles Applied to Analogs

When a molecule like this compound or its analogs show promise as a biologically active agent, computational drug design principles can be applied to optimize their properties. These methods are broadly categorized as ligand-based and structure-based. mdpi.com

Ligand-Based Drug Design (LBDD)

LBDD is utilized when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. nih.gov The approach relies on analyzing the properties of a series of molecules known to interact with the target. researchgate.net Key LBDD methods include QSAR and pharmacophore modeling. mdpi.comnih.gov

Application to Analogs: If a set of this compound analogs exhibited varying levels of a desired biological activity, a pharmacophore model could be generated. This model would represent the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic regions) required for activity. New analogs could then be designed to better fit this pharmacophore, increasing the probability of enhanced activity.

Structure-Based Drug Design (SBDD)

SBDD is employed when the 3D structure of the target macromolecule has been determined, typically through techniques like X-ray crystallography or cryo-EM. drugdiscoverynews.com This powerful approach allows for the rational design of molecules that can precisely fit into the target's binding site. researchgate.net

Application to Analogs: Imagine this compound was identified as an inhibitor of a specific enzyme with a known structure. SBDD would begin by using molecular docking programs to predict the exact binding pose of the molecule within the enzyme's active site. drugdiscoverynews.com Analysis of this docked pose would reveal key interactions (e.g., hydrophobic interactions of the nonyl chain, hydrogen bonds to the acetate group). Chemists could then computationally introduce modifications to the structure—such as altering the chain length or substituting the acetate group—to exploit additional binding pockets or form stronger interactions, thereby designing more potent and selective inhibitors. proteinstructures.com

Table 2: Comparison of Drug Design Principles for this compound Analogs
PrincipleLigand-Based Drug Design (LBDD)Structure-Based Drug Design (SBDD)
Primary RequirementA set of active and inactive molecules (ligands).3D structure of the biological target protein. drugdiscoverynews.com
Core MethodologyAnalysis of ligand properties to find common features (QSAR, pharmacophore modeling). nih.govAnalysis of the target's binding site and ligand-target interactions (molecular docking). researchgate.net
GoalTo create a model that predicts activity based on ligand structure.To design ligands that fit optimally into the known structure of the target.
Hypothetical ApplicationDevelop a pharmacophore from a series of active ester analogs to guide the synthesis of new compounds.Dock this compound into an enzyme active site and modify its structure to improve binding affinity.

Computational Prediction of Synthetic Routes and Reaction Mechanisms

Beyond predicting biological activity, computational chemistry is a cornerstone for planning and understanding chemical synthesis.

Computational Prediction of Synthetic Routes

Computer-Aided Synthesis Design (CASD), or computational retrosynthesis, automates the process of designing a synthetic pathway for a target molecule. nih.gov These tools use large databases of chemical reactions and sophisticated algorithms, often powered by artificial intelligence, to work backward from the target molecule to simple, commercially available starting materials. acs.org

For this compound, a retrosynthesis program would identify the ester functional group as the key site for disconnection. The most common and logical retrosynthetic step would be the disconnection of the acyl-oxygen bond, suggesting the precursors nonan-3-ol and an acetylating agent. A second, more complex route, the Baeyer-Villiger oxidation, might also be proposed, starting from a ketone. chemrxiv.org

Table 3: Computationally Predicted Retrosynthetic Routes for this compound
RouteRetrosynthetic DisconnectionProposed PrecursorsForward Reaction
1 (Esterification)Acyl-Oxygen C-O bondNonan-3-ol and Acetic Acid (or derivative)Fischer esterification or reaction with acetyl chloride/acetic anhydride (B1165640).
2 (Baeyer-Villiger)Carbon-Carbon bond adjacent to a carbonyl1-(Heptan-2-yl)ethan-1-one (a ketone)Oxidation of the ketone with a peroxy acid (e.g., m-CPBA). chemrxiv.org

Computational Prediction of Reaction Mechanisms

Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are used to investigate the detailed step-by-step pathway of a chemical reaction. mdpi.com By calculating the energy of reactants, intermediates, transition states, and products, chemists can construct a reaction energy profile. This profile helps to understand the feasibility of a reaction, predict its regiochemistry and stereochemistry, and identify the rate-determining step. mdpi.com

For the synthesis of this compound via the Baeyer-Villiger oxidation, computational modeling could be used to predict which alkyl group on the starting ketone would preferentially migrate. The migratory aptitude in these reactions is a well-known feature, and computational studies can quantify the energy barriers associated with the migration of each group, confirming the expected product. chemrxiv.org For instance, in the oxidation of 1-(bicyclo[3.3.1]nonan-1-yl)ethan-1-one, calculations would show that the bulkier bicyclic group is more prone to migrate than the methyl group, leading to the formation of bicyclo[3.3.1]nonan-1-yl acetate. chemrxiv.orgresearchgate.net This predictive capability is crucial for designing effective and selective synthetic strategies.

Advanced Research Applications and Methodological Contributions of Nonan 3 Yl Acetate

Nonan-3-yl Acetate (B1210297) as a Precursor and Building Block in Complex Chemical Synthesis

Extensive searches of chemical databases and scholarly articles did not yield specific examples of Nonan-3-yl acetate being utilized as a precursor or building block in the synthesis of complex molecules.

Utility in the Construction of Natural Product Scaffolds

There is no available scientific literature that documents the use of this compound as a starting material or intermediate in the total synthesis or semi-synthesis of natural products. While the structural motifs present in this compound (a secondary acetate with a nine-carbon chain) could theoretically be incorporated into larger molecular frameworks, there are no published instances of this application.

Development of Chiral Auxiliaries or Ligands for Asymmetric Catalysis

The development of chiral auxiliaries and ligands is a significant area of research in asymmetric synthesis. However, there is no evidence in the scientific literature to suggest that this compound has been used as a scaffold or precursor for the design and synthesis of new chiral auxiliaries or ligands for asymmetric catalysis. Research in this field typically focuses on molecules with more rigid structures and specific functional groups that can effectively control the stereochemical outcome of a reaction, and this compound does not appear to have been explored for this purpose.

Development of Analytical Standards and Reference Materials for Chemical Analysis

Certified Reference Materials (CRMs) and analytical standards are crucial for ensuring the quality and accuracy of chemical analyses. While many organic compounds are available as CRMs, there is no indication from major suppliers or metrology institutes that this compound is produced or certified as an analytical standard or reference material for quantitative analysis. Its primary commercial application appears to be as a fragrance and flavoring ingredient, where high purity is required, but not necessarily certification as a quantitative standard.

Applications in Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking metabolic pathways. This involves replacing one or more atoms of a molecule with their isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C). A thorough review of the literature reveals no published studies where this compound has been isotopically labeled for such purposes.

Deuterium (B1214612) and Carbon-13 Labeling Strategies

There are no documented strategies or methodologies in the scientific literature for the synthesis of deuterium or Carbon-13 labeled this compound.

Elucidation of Reaction Mechanisms and Biological Pathways

Consequently, with no reports of isotopically labeled this compound, there are no studies where it has been used to elucidate reaction mechanisms or biological pathways. Research in these areas utilizes labeled compounds to trace the fate of atoms and molecules through complex transformations, but this compound has not been a subject of such investigations based on available data.

Natural Occurrence Studies and Environmental Research Perspectives for Nonan 3 Yl Acetate

Investigation of Natural Occurrence and Biosynthesis Pathways

Absence or Presence in Biological Matrices

Nonan-3-yl acetate (B1210297), a volatile organic compound (VOC), has been identified in the essential oils of some plants. For instance, a study on the alcoholic extract of Emex spinosa, a plant in the Polygonaceae family, identified a compound designated as 1-methyl-9-azabicyclo[3.3.1]-nonan-3-yl acetate, indicating the presence of a nonan-yl acetate derivative in this plant species ajol.info. Another study analyzing the volatile components of various citrus fruit juices detected nonyl acetate in Powell Navel oranges plos.org. While this finding confirms the presence of a nonyl acetate isomer in a common fruit, further detailed analysis would be required to confirm if it is specifically the nonan-3-yl acetate isomer.

In the realm of insects, the biosynthesis of various acetate esters, including those with branched chains, is a well-documented phenomenon, often associated with pheromones and cuticular lipids. rsc.orgslu.seresearchgate.net Insects can synthesize esters from alcohols that are either acquired exogenously or produced de novo. nih.gov The biosynthesis of methyl-branched secondary alcohols and their corresponding esters has been identified in insects, with the hydroxyl group's position varying along the carbon chain. rsc.org For example, methyl-branched secondary alcohols with a hydroxyl group at the 3-position have been found as aggregation pheromones in weevils. rsc.org While direct evidence for the biosynthesis of this compound in insects is not explicitly detailed in the reviewed literature, the existing knowledge on the biosynthesis of structurally similar branched-chain esters suggests that its formation via the fatty acid biosynthetic pathway is plausible. researchgate.net This pathway involves the incorporation of acetate and propionate (B1217596) units to build the carbon chain, followed by enzymatic modifications to create the final ester product. researchgate.net

Comparative Studies with Related Naturally Occurring Acetate Esters (e.g., 1-octen-3-yl acetate)

Comparative studies of volatile compounds in fruits provide valuable insights into the diversity and relative abundance of different acetate esters. For example, in a study comparing two banana cultivars, 'Brazilian' and 'Fenjiao', a wide range of acetate and butyrate (B1204436) esters were identified as key aroma compounds. mdpi.com While this compound was not specifically mentioned, the study highlights that the composition and concentration of esters can vary significantly between different cultivars of the same fruit. mdpi.com Similarly, a comparative analysis of 'Benihoppe' strawberry and its somaclonal mutant 'Xiaobai' revealed significant differences in their volatile profiles, with the mutant producing much higher levels of certain ethyl and acetate esters. nih.gov

1-Octen-3-yl acetate, a structurally related C8 unsaturated acetate ester, is a well-known natural compound found in a variety of sources, including mint, mushrooms, and thyme. It contributes a characteristic herbal and fruity scent. While direct comparative biosynthetic or occurrence studies between this compound and 1-octen-3-yl acetate are scarce, the general principles of ester biosynthesis in plants and insects can be applied to both. The formation of these esters typically involves an alcohol acetyltransferase (AAT) enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to the corresponding alcohol (3-nonanol for this compound and 1-octen-3-ol (B46169) for 1-octen-3-yl acetate). The availability of the precursor alcohol and the specificity of the AAT enzyme are key factors determining the production of a particular ester.

The following table provides a comparative overview of the reported natural sources of various acetate esters, illustrating the diversity of these compounds in nature.

CompoundReported Natural Source(s)
Nonyl acetatePowell Navel orange plos.org
1-Octen-3-yl acetateMint, Mushrooms, Thyme
Hexyl acetateStrawberry frontiersin.org
Ethyl acetateStrawberry nih.gov
Isoamyl acetateBanana mdpi.com

Environmental Fate and Biodegradation Studies

Assessment of Environmental Persistence and Transformation

While specific studies on the environmental persistence of this compound are limited, data on related compounds can provide insights. The degradation of nonylphenol (NP), which shares the C9 alkyl chain, has been studied more extensively. NP can be biodegraded in water, sediment, and soil, with half-lives ranging from a few days to several weeks, depending on environmental conditions such as temperature, pH, and microbial activity. mdpi.comnih.gov The branched nature of the nonyl group in many commercial NP isomers can hinder rapid degradation. asm.org

Photodegradation can also contribute to the transformation of such compounds, especially when enhanced by the presence of photosensitizers like titanium dioxide. researchgate.net However, for compounds like cellulose (B213188) acetate, which lack strong chromophores, direct photodegradation by sunlight is limited. researchgate.net Given that this compound is a saturated aliphatic ester, its direct photolysis in the environment is expected to be a minor transformation pathway.

Microbial Degradation Pathways of this compound

The microbial degradation of acetate esters is a key process in their removal from the environment. This process is initiated by esterase enzymes, which catalyze the hydrolysis of the ester bond to yield the corresponding alcohol (3-nonanol) and acetic acid. researchgate.netmdpi.com Once this deacetylation occurs, the resulting products can be further metabolized by a wide range of microorganisms.

The proposed microbial degradation pathway for this compound would involve the following steps:

Ester Hydrolysis: Microbial esterases, which are widespread in the environment, would hydrolyze this compound to 3-nonanol (B1585245) and acetic acid. Studies on cellulose acetate have shown that the rate of deacetylation is a critical step and can be influenced by the degree of substitution. acs.orgresearchgate.net

Metabolism of Acetic Acid: Acetic acid is a readily biodegradable compound that can be utilized by a vast array of microorganisms as a carbon and energy source, typically entering central metabolic pathways such as the Krebs cycle.

Metabolism of 3-Nonanol: The resulting secondary alcohol, 3-nonanol, would then be further oxidized. The degradation of nonylphenol, a related compound, can proceed through various pathways, including hydroxylation of the aromatic ring or oxidation of the alkyl chain. asm.orgnih.gov For an aliphatic alcohol like 3-nonanol, oxidation would likely proceed via an alcohol dehydrogenase to form the corresponding ketone, 3-nonanone. This ketone could then be further metabolized through pathways analogous to those for fatty acid oxidation.

The table below summarizes the key enzymes and metabolic intermediates likely involved in the microbial degradation of this compound.

StepEnzyme(s)SubstrateProduct(s)
1. HydrolysisEsteraseThis compound3-Nonanol + Acetic acid
2. OxidationAlcohol Dehydrogenase3-Nonanol3-Nonanone
3. Further MetabolismVarious3-Nonanone + Acetic acidCO2 + H2O + Biomass

Future Research Directions and Emerging Paradigms for Nonan 3 Yl Acetate

Integration of Artificial Intelligence and Machine Learning in Nonan-3-yl Acetate (B1210297) Research

Generative models, like Generative Adversarial Networks (GANs), can explore vast chemical spaces to design new molecules with desired properties, such as high binding affinity to specific insect pheromone receptors. rsc.orgbiorxiv.org This data-driven approach moves beyond simple modifications of the known structure, opening avenues to entirely new classes of semiochemicals. rsc.org

FeatureNonan-3-yl Acetate (Baseline)AI-Generated Analog 1AI-Generated Analog 2AI-Generated Analog 3
Predicted Receptor Binding ModerateHighVery HighModerate
Predicted Volatility OptimalOptimalSub-optimalHigh
Predicted Specificity Broad (Aphids, Wasps)High (Specific Aphid)High (Specific Wasp)Broad
AI-Proposed Synthetic Route Fischer EsterificationEnzymatic CatalysisGold-Catalyzed AdditionFlow Chemistry
Predicted Synthesis Yield 85%92%88%95%

Machine learning models can be trained to predict the biological activity of chemical compounds, offering a powerful tool for screening potential new semiochemicals without the need for extensive and time-consuming laboratory tests. arxiv.org For this compound, predictive models can forecast its effectiveness as a repellent or attractant under various environmental conditions. mdpi.com

By combining molecular descriptors of this compound and its analogs with experimental data on insect behavior, researchers can build quantitative structure-activity relationship (QSAR) models. These models can then predict the activity of new, untested compounds. annualreviews.org For instance, a model could predict the repellency of a novel analog against a specific pest species like the cowpea aphid (Aphis craccivora). researchgate.net

Recent advancements include the development of sophisticated models like Boltzmann-enhanced GANs (BEGAN), which are specifically designed to generate molecules with high binding affinities for target proteins, such as insect pheromone receptors. nih.govbiorxiv.org This allows for the in silico design of highly potent and selective pheromone analogs. nih.gov AI can also be used to predict how environmental factors, such as temperature and background odors, might modulate an insect's response to this compound. mdpi.comeuropa.eu This predictive capability is crucial for developing robust and reliable pest management strategies for field application. bohrium.com

Multidisciplinary Approaches to Uncover Novel Applications

The full potential of this compound can be realized through the convergence of multiple scientific disciplines. frontiersin.orgmdpi.com Chemical ecology, by its nature, is an interdisciplinary field that draws on chemistry, biology, and ecology. africancentreofchemicalecology.com Future research will benefit from even broader collaborations.

Furthermore, partnering with agricultural scientists and agronomists is essential for integrating semiochemical-based strategies into broader Integrated Pest Management (IPM) programs. syntechresearch.comresearchgate.net This includes combining the use of this compound with biological control agents, host plant resistance, and specific cultural practices to create a multi-pronged, sustainable approach to pest control. researchgate.net Research initiatives like the European Australasian Thysanoptera Semiochemical Network (EATS) demonstrate the power of international and interdisciplinary collaboration in tackling pest management challenges for specific insects like thrips. europa.eu

Addressing Contemporary Challenges in Chemical Synthesis and Characterization

While this compound is a relatively simple ester, challenges remain in its synthesis, particularly concerning sustainability, cost-effectiveness, and stereoselectivity. jst.go.jp Traditional methods like Fischer esterification often require harsh conditions and can produce byproducts. Future research will focus on "green chemistry" approaches, such as enzymatic catalysis, which offer higher selectivity and more environmentally friendly processes. researchgate.net

A significant challenge in the synthesis of many complex organic molecules, including certain pheromone analogs, is controlling stereochemistry—the precise three-dimensional arrangement of atoms. rsc.org Even small changes in this arrangement can drastically alter biological activity. jst.go.jp Advanced catalytic methods, including those using boron Lewis acids or gold(I) catalysts, are being developed to achieve high stereoselectivity in the synthesis of esters and related compounds. nih.govacs.org While these methods may not all be directly applicable to a simple compound like this compound, the principles driving them are crucial for producing more complex and potent analogs.

Characterization also presents challenges. The final products of any synthesis must be rigorously analyzed to confirm their structure and purity, using techniques like NMR, mass spectrometry, and infrared spectroscopy. bas.bg Developing more sensitive and efficient analytical methods is an ongoing research goal.

Table 2: Comparison of Synthetic Methodologies for Acetate Esters

Synthesis MethodAdvantagesDisadvantages/ChallengesRelevance to this compound
Fischer Esterification Uses simple, inexpensive starting materials (carboxylic acid and alcohol).Often requires strong acid catalysts and high temperatures; can have equilibrium limitations.A common, traditional route for synthesis.
Imino-Aldol Reaction Versatile for creating β-amino esters, key precursors for some complex molecules. rsc.orgRequires multiple steps (synthesis of β-amino ester, reduction, cyclization for some targets). rsc.orgLess direct for a simple acetate, but principles are key for developing complex nitrogen-containing analogs.
Gold(I)-Catalyzed Addition High regio- and stereoselectivity for certain substrates. acs.orgRequires specialized and costly noble metal catalysts.Advanced method for creating highly specific, complex analogs with defined stereochemistry. acs.org
Enzymatic Catalysis High selectivity, mild reaction conditions, environmentally friendly ("green").Enzymes can be expensive and may have limited substrate scope.A key future direction for sustainable and efficient large-scale production. researchgate.net
Boron Lewis Acid Catalysis Enables carboacyloxylation of alkynes to create highly substituted enol esters with high stereoselectivity. nih.govCan be sensitive to functional groups and requires specific starting materials (ynamides). nih.govA cutting-edge method for synthesizing complex, fully substituted ester analogs.

Opportunities for Collaborative Research Initiatives

Advancing the science and application of this compound will require concerted efforts and strategic partnerships. oecd.org Global challenges like food security and the need for sustainable agriculture demand collaborative solutions that pool resources and expertise. europa.eusustainableagriculture.eco

Opportunities abound for initiatives that bring together academic institutions, government research agencies (like the USDA), and private industry. semiochemical.comfarmonaut.com Such collaborations can bridge the gap between fundamental research and practical application. For example, a university research group might identify a promising analog using AI, a government lab could conduct large-scale field trials, and a commercial partner could develop and market a final product. semiochemical.com

International partnerships, such as the AU-EU partnership on Food and Nutrition Security and Sustainable Agriculture (FNSSA), provide a framework for addressing these challenges on a global scale. europa.eu These initiatives facilitate the sharing of knowledge, promote joint research projects, and help align regional and national strategies for sustainable pest management. oecd.orgsustainableagriculture.eco Journals and scientific societies also play a role by creating special issues and networks that connect researchers and foster collaboration. mdpi.com By working together, the scientific community can accelerate innovation and ensure that promising compounds like this compound contribute to a more sustainable future. fao.org

Q & A

Q. What are the recommended methods for synthesizing Nonan-3-yl acetate in laboratory settings?

this compound is typically synthesized via acid-catalyzed esterification between 3-nonanol and acetic acid. A standard protocol involves refluxing equimolar quantities of the alcohol and acid with a catalytic amount of sulfuric acid (1–2% w/w) under anhydrous conditions. The reaction is monitored using thin-layer chromatography (TLC) or gas chromatography (GC). Post-reaction, the crude product is neutralized with sodium bicarbonate, washed with water, and purified via fractional distillation (boiling point ~210–215°C). Structural confirmation is achieved using 1^1H NMR (e.g., triplet signals for the acetylated oxygen-bearing carbon) and IR spectroscopy (C=O stretch at ~1740 cm1^{-1}) .

Q. How can researchers ensure purity and characterize this compound for reproducibility?

Purity is assessed using GC-MS (retention time and molecular ion peak at m/z 158.2 for the molecular ion [M+^+]) and high-resolution mass spectrometry (HRMS) for exact mass verification. Quantitative analysis employs internal standards (e.g., deuterated analogs) in GC or HPLC with UV detection (210–220 nm). For stereochemical confirmation, chiral column chromatography or optical rotation measurements are recommended if enantiomers are present. NIST Standard Reference Data (e.g., IR and MS spectra) should be cross-referenced for validation .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

While specific toxicity data for this compound is limited, analogous acetate esters (e.g., n-Amyl acetate) suggest moderate hazards. Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and safety goggles. Store in airtight containers away from oxidizers. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste. Emergency procedures include eye irrigation with water for 15 minutes and skin decontamination with soap .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is optimal. Crystals are grown via slow evaporation in non-polar solvents (e.g., hexane). Data collection at low temperatures (100 K) reduces thermal motion artifacts. Structure solution uses direct methods (e.g., SHELXT), followed by refinement with SHELXL. Key parameters include the acetyl group’s torsion angle and the nonyl chain’s conformational disorder. For poorly diffracting crystals, synchrotron radiation or microfocus X-ray sources enhance resolution .

Q. How can computational modeling predict the thermodynamic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model thermochemical parameters like enthalpy of formation and vapor pressure. Solvation free energy is estimated using COSMO-RS. Molecular dynamics simulations (e.g., GROMACS) predict diffusion coefficients in solvent mixtures. Validate results against experimental data (e.g., vapor-liquid equilibrium measurements) and NIST thermophysical databases. Discrepancies >5% require re-evaluation of basis sets or force fields .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from solvent effects or impurities. For 13^{13}C NMR, use deuterated chloroform (CDCl3_3) as a solvent and compare with DEPT-135 spectra to distinguish CH2_2/CH3_3 groups. For overlapping GC peaks, employ heart-cut 2D GC-MS or tandem MS (MS/MS) for fragmentation pattern analysis. Collaborative cross-laboratory studies using standardized reference materials (e.g., NIST-certified compounds) improve data consistency .

Q. How can enzymatic synthesis methods improve the yield of this compound in green chemistry workflows?

Lipase-catalyzed esterification (e.g., using Candida antarctica lipase B) under solvent-free conditions achieves >90% conversion. Optimize parameters: substrate molar ratio (3-nonanol:acetic acid = 1:1.2), temperature (45–50°C), and enzyme loading (5–10% w/w). Use molecular sieves to remove water and shift equilibrium. Compare kinetic resolution efficiency (enantiomeric excess) via chiral GC. Lifecycle assessments (LCAs) quantify reductions in energy use and waste compared to acid-catalyzed routes .

Methodological Notes

  • Data Validation : Cross-reference with NIST Chemistry WebBook for IR, MS, and thermodynamic data .
  • Crystallography : Deposit SCXRD data in the Cambridge Structural Database (CSD) with deposition number cross-referencing .
  • Safety Compliance : Adhere to OSHA guidelines for acetate ester handling and NFPA flammability ratings (Class II) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.